molecular formula C15H13NO2 B14538815 N-(2-Formylphenyl)-N-methylbenzamide CAS No. 62295-27-6

N-(2-Formylphenyl)-N-methylbenzamide

Cat. No.: B14538815
CAS No.: 62295-27-6
M. Wt: 239.27 g/mol
InChI Key: BNAKZUUMXDLWJU-UHFFFAOYSA-N
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Description

N-(2-Formylphenyl)-N-methylbenzamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formylphenyl)-N-methylbenzamide typically involves the reaction of 2-formylbenzoic acid with N-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 2-Carboxybenzamide.

    Reduction: 2-Hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s ability to undergo electrophilic substitution also allows it to participate in reactions that alter the structure and function of biological macromolecules.

Comparison with Similar Compounds

N-(2-Formylphenyl)-N-methylbenzamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62295-27-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2-formylphenyl)-N-methylbenzamide

InChI

InChI=1S/C15H13NO2/c1-16(14-10-6-5-9-13(14)11-17)15(18)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

BNAKZUUMXDLWJU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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